molecular formula C15H21N3O5S B10981911 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-L-alaninamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-L-alaninamide

Cat. No.: B10981911
M. Wt: 355.4 g/mol
InChI Key: AUJDIGDCSHZZRX-NUHJPDEHSA-N
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Description

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-METHOXYPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a carbamoyl group, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C15H21N3O5S

Molecular Weight

355.4 g/mol

IUPAC Name

(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C15H21N3O5S/c1-10(14(19)17-11-3-5-13(23-2)6-4-11)16-15(20)18-12-7-8-24(21,22)9-12/h3-6,10,12H,7-9H2,1-2H3,(H,17,19)(H2,16,18,20)/t10-,12?/m0/s1

InChI Key

AUJDIGDCSHZZRX-NUHJPDEHSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)OC)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-METHOXYPHENYL)PROPANAMIDE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the carbamoyl group, and the attachment of the methoxyphenyl group. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-METHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-METHOXYPHENYL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-METHOXYPHENYL)PROPANAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-METHOXYPHENYL)PROPANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

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